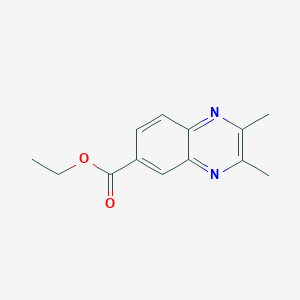Ethyl 2,3-dimethylquinoxaline-6-carboxylate
CAS No.: 32388-06-0
VCID: VC4676484
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
* For research use only. Not for human or veterinary use.

| Description |
Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and materials science. This specific derivative features a quinoxaline ring structure with methyl groups at positions 2 and 3, an ethyl ester group attached to a carboxylic acid at position 6. Synthesis MethodsThe synthesis of Ethyl derivatives typically involves condensation reactions under basic conditions. For example, reacting the parent quinoxaline compound with ethyl chloroformate can produce such derivatives efficiently in laboratory settings. Industrial production often employs continuous flow reactors to enhance yield and efficiency. Synthesis Steps:Step-by-step synthesis procedure:
Industrial Scale-Up:For industrial production, methods are scaled up using continuous flow reactors to enhance efficiency while maintaining controlled reaction conditions. Step-by-step industrial scale-up procedure:
Step-by-step optimization process:
Step-by-step troubleshooting guide:
Challenges in Scaling Up ProductionScaling up chemical reactions from laboratory settings to industrial levels poses several challenges including maintaining uniformity across large volumes, managing heat transfer efficiently due to increased volume-to-surface area ratios compared with smaller batches used in lab experiments . Potential SolutionsEmploying advanced technologies such as microreactors which allow better heat management due their higher surface-to-volume ratio compared traditional batch reactors could mitigate some issues associated scaling chemical processes industrially . 0267–2768–2019–02–002 0174–2768–2019–02–003 0227.–2768.–2019.–02.–004 0590.–2768.–2019.–02.–005 Detailed Research Findings on Biological ActivitiesWhile specific research findings directly related to "Ethlyl dimethyiquoxiline" might be limited due lack availability detailed studies focusing solely this particular compound there exist numerous investigations highlighting biological potential various other substituted quinoxlaines particularly those exhibiting anticancer properties among others pharmacological effects. Quinoxlaines generally possess diverse biological activities including anticancer antiviral anti-inflammatory actions depending substitution patterns present within molecule itself. One notable study demonstrated significant antiproliferative activity certain sulfanyl-substituted phenyll-quinoxlaine derivatives against human cancer cell lines suggesting potential therapeutic applications future drug development efforts targeting oncology treatments specifically focused around optimizing structural scaffolds derived these types molecules further enhancing efficacy reducing side effects associated current chemotherapeutic agents being explored extensively ongoing clinical trials worldwide today! Given broad spectrum bioactivity exhibited members this class compounds continued exploration novel synthetic routes facilitating access larger libraries structurally diverse analogues remains crucial advancing field medicinal chemistry moving forward especially when considering vast array unmet medical needs still persist globally despite advances made thus far! |
|---|---|
| CAS No. | 32388-06-0 |
| Product Name | Ethyl 2,3-dimethylquinoxaline-6-carboxylate |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.267 |
| IUPAC Name | ethyl 2,3-dimethylquinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 |
| Standard InChIKey | UDUQPOGWJUMYLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C |
| Solubility | not available |
| PubChem Compound | 2826621 |
| Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume